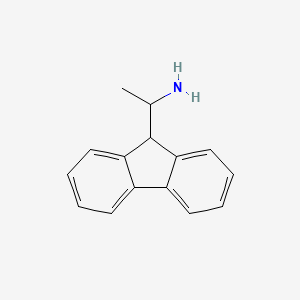

1-(9h-Fluoren-9-yl)ethan-1-amine

Description

Contextualization of the Fluorene (B118485) Scaffold in Organic and Materials Science Research

The fluorene scaffold, a tricyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring, is a cornerstone in various areas of chemical research. nsf.gov Its rigid and planar structure, coupled with extensive π-conjugation, imparts valuable photophysical and electronic properties. nsf.govchemicalbook.com Consequently, fluorene derivatives are integral components in the development of advanced materials. They are particularly prominent in the field of organic electronics, where they are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs), organic solar cells, and field-effect transistors. nsf.gov The tunability of the fluorene core, especially at the C-9 position, allows for the introduction of various functional groups to modulate its properties, such as solubility and charge transport characteristics. researchgate.net

Significance of Fluorene-Based Amine Structural Motifs in Advanced Chemical Research

The incorporation of an amine functionality onto the fluorene scaffold gives rise to fluorene-based amines, a class of compounds with significant potential in both medicinal chemistry and materials science. The amine group can serve as a key pharmacophore, a site for further chemical modification, or a tool for influencing the supramolecular organization of materials. bldpharm.com Chiral fluorene-based amines, in particular, are of high interest as they can be employed as resolving agents for chiral acids or as building blocks for the asymmetric synthesis of complex molecules. mdpi.compatsnap.com The stereochemistry of these amines can profoundly influence their biological activity and their efficacy in chiral recognition processes. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

1-(9H-fluoren-9-yl)ethanamine |

InChI |

InChI=1S/C15H15N/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,16H2,1H3 |

InChI Key |

XMDBFNASSLQDAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 9h Fluoren 9 Yl Ethan 1 Amine and Analogues

Established Synthetic Routes to Fluorene-Bearing Amines

Reductive Amination Strategies from Carbonyl Precursors

A primary and widely utilized method for the synthesis of fluorene-bearing amines, including 1-(9H-fluoren-9-yl)ethan-1-amine, is the reductive amination of corresponding carbonyl precursors. chemicalbook.com This approach typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

For the synthesis of this compound, the starting material is 9-acetylfluorene. This ketone can be reacted with ammonia (B1221849) or an ammonia source, such as ammonium (B1175870) formate (B1220265), to form an intermediate imine, which is then reduced to the target amine. A general procedure involves treating the carbonyl compound with an iridium catalyst and ammonium formate in methanol (B129727). chemicalbook.com The reaction proceeds at a mild temperature, and after an acidic workup followed by basification, the desired amine product can be isolated. chemicalbook.com

Another variation involves the reduction of 9-fluorenone (B1672902) to 9-fluorenol, which can then be further manipulated. youtube.com For instance, Schiff bases of 9-fluorenone, formed by condensation with various amines, can be synthesized and subsequently reduced to the corresponding amines. jocpr.com The synthesis of 9-fluorenone itself can be achieved through the oxidation of fluorene (B118485). google.comresearchgate.net

Table 1: Reductive Amination of Carbonyls

| Carbonyl Precursor | Amine Source | Catalyst/Reducing Agent | Product | Reference |

|---|---|---|---|---|

| 9-Fluorenone | Ammonium formate | Iridium complex | 9H-Fluoren-9-amine | chemicalbook.com |

Multicomponent Reaction Approaches for Diverse Adducts

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to synthesize complex molecules, including fluorene-containing amine derivatives, in a single step. nih.govnih.gov The Ugi four-component reaction (U-4CR) is a prominent example, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govnih.govsemanticscholar.orgresearchgate.net

While not directly producing this compound, the Ugi reaction can be employed to generate a diverse library of fluorene-bearing amine adducts. nih.gov For instance, using a fluorene-containing amine, such as 2-aminofluorene, as one of the components allows for the incorporation of the fluorene scaffold into the final product. nih.gov These reactions are valuable for creating structurally diverse libraries of compounds for various applications. nih.gov

Another MCR, the Strecker reaction, which is the first reported MCR, involves the reaction of an amine, a carbonyl compound, and a cyanide source to yield α-amino nitriles. nih.gov These nitriles can then be hydrolyzed to α-amino acids.

Table 2: Ugi Reaction for Synthesis of Fluorene Bisamide Derivatives

| Amine | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product | Reference |

|---|

Alkylation and Alkenylation Reactions of Fluorene Derivatives

The acidic nature of the C-9 proton of the fluorene ring system allows for its deprotonation and subsequent alkylation or alkenylation, providing another route to functionalized fluorene derivatives. thieme-connect.de The reaction of fluorene with a suitable base, such as potassium tert-butoxide, can generate the fluorenyl anion, which can then react with an appropriate electrophile. researchgate.net

For the synthesis of amines, this could involve the alkylation of the fluorenyl anion with an electrophile containing a protected amine functionality. Subsequent deprotection would then yield the desired fluorene-bearing amine. While not a direct route to this compound, this strategy is useful for preparing various 9-alkylfluorene derivatives. researchgate.net

Furthermore, alkenylation reactions of fluorene derivatives, followed by subsequent functional group manipulations such as hydroamination or related additions across the double bond, can also be envisioned as a pathway to fluorene-based amines. nih.gov The synthesis of 9-ethynyl-9-fluorenol (B85050) and its derivatives highlights the reactivity of the fluorene core towards the introduction of unsaturated functionalities. researchgate.net

Advanced Stereoselective Synthesis of Fluorene-Based Chiral Amines

The development of stereoselective methods for the synthesis of chiral amines is of paramount importance, as many bioactive molecules are chiral and their biological activity is often dependent on their stereochemistry. nih.gov The chiral fluorene scaffold is a significant structural motif in numerous such molecules. researchgate.netresearchgate.net

Asymmetric Catalytic Methods in Amine Synthesis

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral amines. nih.gov This can be achieved through the asymmetric hydrogenation of imines or enamines using chiral transition metal catalysts. nih.gov For the synthesis of chiral this compound, this would involve the asymmetric reduction of the corresponding imine formed from 9-acetylfluorene.

Various chiral ligands, such as phosphino-oxazolines, have been successfully employed in iridium-catalyzed asymmetric hydrogenation of imines, yielding chiral amines with high enantioselectivity. nih.gov Chiral Brønsted acids have also been used to catalyze reactions for constructing chiral fluorenes. researchgate.net The development of rhodium-catalyzed reactions has also contributed to the synthesis of chiral fluorene derivatives. nih.gov

Utilization of Enantiopure Precursors in Synthetic Pathways

An alternative approach to obtaining enantiomerically pure fluorene-based amines is through the use of enantiopure precursors or chiral auxiliaries. wikipedia.orgyoutube.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgyoutube.com

In the context of synthesizing chiral this compound, one could start with an enantiopure precursor. For example, an enantioconvergent synthesis of chiral fluorenols has been developed using a palladium(II)/chiral norbornene cooperative catalysis, which could potentially be adapted. rsc.org

Another strategy involves the use of a chiral auxiliary, such as pseudoephenamine, which has proven effective in the asymmetric alkylation of amides. nih.gov This methodology allows for the formation of quaternary carbon centers with high stereocontrol. nih.gov The synthesis of asymmetric 9-(1′-naphthyl)fluorenes has been achieved enantioselectively through ligand coupling reactions, demonstrating the feasibility of controlling chirality at the C-9 position. rsc.org

Targeted Synthesis of Functionalized Derivatives of this compound

The functionalization of this compound can be approached by modifying three main regions of the molecule: the aromatic fluorene nucleus, the ethyl side chain, and the primary amino group. These modifications allow for the fine-tuning of the molecule's physicochemical properties.

Functionalization of the Fluorene Ring

The synthesis of derivatives with substituents on the fluorene ring typically involves the use of appropriately substituted fluorene precursors. A general route to substituted fluoren-9-amines involves the reaction of a substituted 9-fluorenone with a suitable aminating agent. For instance, a synthetic procedure for preparing substituted fluoren-9-amines has been described involving the treatment of a substituted fluorenone with an amine in acetonitrile, followed by acid-catalyzed hydrolysis. researchgate.net This approach allows for the introduction of a variety of substituents at various positions on the fluorene backbone.

While specific examples for the synthesis of 1-(substituted-9H-fluoren-9-yl)ethan-1-amine are not extensively detailed in the literature, a general approach would involve the synthesis of a substituted 1-(9H-fluoren-9-yl)ethan-1-one, followed by reductive amination. The synthesis of substituted 9-fluorenones can be achieved through various methods, including the oxidation of the corresponding substituted fluorenes.

Table 1: General approach for the synthesis of fluorene-substituted analogues

| Precursor | Reagents and Conditions | Product |

| Substituted 9H-Fluorene | Air, KOH, THF | Substituted 9-Fluorenone |

| Substituted 9-Fluorenone | 1. CH3MgBr, Et2O; 2. H2O | Substituted 1-(9H-Fluoren-9-yl)ethan-1-ol |

| Substituted 1-(9H-Fluoren-9-yl)ethan-1-ol | PCC, CH2Cl2 | Substituted 1-(9H-Fluoren-9-yl)ethan-1-one |

| Substituted 1-(9H-Fluoren-9-yl)ethan-1-one | NH3, H2, Ni or NaBH3CN | 1-(Substituted-9H-fluoren-9-yl)ethan-1-amine |

Functionalization of the Amine Group

The primary amine group of this compound is a versatile site for functionalization, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. To favor mono-alkylation, a large excess of the primary amine can be used.

Table 2: General Conditions for N-Alkylation

| Reactant | Reagent | Solvent | General Conditions | Product Type |

| This compound | Alkyl halide (e.g., R-Br, R-I) | Acetonitrile or DMF | Base (e.g., K2CO3, Et3N), Heat | N-Alkyl-1-(9H-fluoren-9-yl)ethan-1-amine |

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of the corresponding amides. These reactions are typically high-yielding and proceed under mild conditions. The use of a non-nucleophilic base is often employed to neutralize the acid byproduct.

Table 3: General Conditions for N-Acylation

| Reactant | Reagent | Solvent | General Conditions | Product Type |

| This compound | Acyl chloride (e.g., R-COCl) | Dichloromethane or THF | Base (e.g., Pyridine (B92270), Et3N), 0 °C to RT | N-Acyl-1-(9H-fluoren-9-yl)ethan-1-amine |

| This compound | Acid anhydride (B1165640) (e.g., (R-CO)2O) | Dichloromethane or THF | Base (e.g., Pyridine, Et3N), RT to Heat | N-Acyl-1-(9H-fluoren-9-yl)ethan-1-amine |

The synthesis of various functionalized derivatives of this compound provides a versatile platform for the development of new molecules with tailored properties. While specific literature on the targeted synthesis of a broad range of these derivatives is limited, established methodologies for the functionalization of fluorenes and amines offer reliable pathways to these compounds.

Chemical Reactivity and Derivatization of 1 9h Fluoren 9 Yl Ethan 1 Amine

Transformations Involving the Amine Functionality

The primary amine group in 1-(9H-fluoren-9-yl)ethan-1-amine is a key site for a variety of chemical reactions, allowing for the construction of larger and more complex molecules.

Amidation and Imine Formation for Complex Structures

The primary amine of this compound can readily undergo amidation reactions with carboxylic acids or their derivatives to form amides. This reaction is a fundamental transformation in organic chemistry for the creation of peptide bonds and other amide-containing structures.

Furthermore, the amine group can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. masterorganicchemistry.comlibretexts.org This process is often reversible and can be catalyzed by acid. libretexts.org The formation of imines from fluorene-based amines has been utilized in the synthesis of various complex heterocyclic systems. For instance, 5-amino-N′-(9H-fluoren-9-ylidene)-8-nitro-7-aryl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide derivatives have been prepared through a five-component domino reaction where one of the key steps is the formation of an imine from 9-fluorenone (B1672902). rsc.org

The reactivity of the amine functionality is exemplified by the synthesis of highly functionalized and conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides. researchgate.netthieme-connect.de These are produced through a boron trifluoride-catalyzed reaction between 9-(phenylethynyl)-9H-fluoren-9-ols and 2-aminobenzamides. researchgate.netthieme-connect.de

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Carboxylic Acid/Derivative | Amide | General Knowledge |

| This compound | Aldehyde/Ketone | Imine (Schiff Base) | masterorganicchemistry.comlibretexts.org |

| 9-Fluorenone | Cyanoacetohydrazide, Aromatic Aldehydes, etc. | Tetrahydroimidazo[1,2-a]pyridine derivative | rsc.org |

| 9-(Phenylethynyl)-9H-fluoren-9-ols | 2-Aminobenzamides | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamide | researchgate.netthieme-connect.de |

Nucleophilic Ring-Opening Reactions

While direct nucleophilic ring-opening reactions involving the amine of this compound are not extensively documented in the provided context, the amine functionality can act as a nucleophile in various reactions. For instance, a Lewis acid-mediated reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin (B1672199) imines leads to the formation of blue emissive 3-(2-oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-one derivatives. rsc.org This reaction proceeds through a proposed fluorene-9-spiroazitidine intermediate, showcasing the nucleophilic character of the amine in a complex transformation. rsc.org

N-Alkylation and N-Methylation Reactions

The nitrogen atom of the amine group in this compound can be readily alkylated or methylated. N-alkylation of amines with alcohols, catalyzed by transition metal complexes such as those of iridium and ruthenium, is an atom-economical method for synthesizing N-alkylated amines. nih.gov Similarly, N-methylation can be achieved using methanol (B129727) as the methylating agent. nih.govacs.org These reactions typically proceed via the formation of a metal-hydride species and an imine intermediate. nih.gov The development of N-heterocyclic carbene (NHC) complexes has provided efficient catalysts for these transformations. nih.gov For instance, N-ethyl-1-(9H-fluoren-9-yl)ethanamine is a known N-alkylated derivative. nih.gov

Modifications and Functionalization of the Fluorene (B118485) Core

The fluorene ring system itself is amenable to a wide range of chemical modifications, providing another avenue for creating diverse derivatives of this compound. researchgate.net

Introduction of Peripheral Substituents

The fluorene molecule possesses reactive sites at positions 2, 7, and 9, which are commonly targeted for functionalization. mdpi.com Halogenation, particularly bromination or iodination, at the 2 and 7 positions is a common strategy to introduce functional groups. mdpi.com These halogenated intermediates can then participate in various cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to attach a wide array of substituents. mdpi.com The C-9 position is also highly reactive and can be alkylated under basic conditions. thieme-connect.de

Spiro-conjugation and Bridging Strategies for Novel Architectures

A key strategy for creating three-dimensional and novel molecular architectures from fluorene derivatives is through spiro-conjugation. This involves the C-9 position of the fluorene ring being shared with another ring system. A notable example is the synthesis of spiro[fluorene-9,9′-xanthene] derivatives, which have been functionalized with terminal diketopyrrolopyrrole units to create non-fullerene acceptors for organic solar cells. rsc.org Another example of a spiro compound is N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine. bldpharm.com These complex structures are often synthesized using methods like the Suzuki cross-coupling reaction. rsc.org Bridging strategies can also be employed to link fluorene units or connect them to other molecular fragments, leading to the formation of polymers and other extended systems. researchgate.net

| Modification Strategy | Position(s) | Key Reactions | Resulting Structures | Reference |

| Peripheral Substitution | 2, 7 | Halogenation, Suzuki, Sonogashira, Buchwald-Hartwig | Functionalized fluorenes | mdpi.com |

| Peripheral Substitution | 9 | Alkylation | 9-substituted fluorenes | thieme-connect.de |

| Spiro-conjugation | 9 | Spirocyclization | Spiro[fluorene-9,9′-xanthene], Spirobi[fluorene] | rsc.orgbldpharm.com |

| Bridging Strategies | Various | Polymerization, etc. | Fluorene-based polymers and oligomers | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 1 9h Fluoren 9 Yl Ethan 1 Amine Derivatives

High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Electrospray Ionization (ESI) is a soft ionization technique often coupled with HRMS, which allows for the analysis of intact molecular ions with minimal fragmentation.

For 1-(9H-Fluoren-9-yl)ethan-1-amine (molecular formula C₁₅H₁₅N), HRMS can confirm its elemental composition by providing an exact mass that is compared to the calculated theoretical mass. bldpharm.com The expected monoisotopic mass for the protonated molecule [M+H]⁺ is 210.1283. An experimental value matching this to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. rsc.org ESI-MS can also provide information about fragmentation patterns, which can further support the proposed structure. Common fragmentation pathways for this molecule might include the loss of the ethylamine (B1201723) side chain, leading to the formation of a stable fluorenyl cation.

Table 2: HRMS Data for the Protonated Molecule [M+H]⁺

| Ion | Molecular Formula | Calculated m/z | Typical Observation |

| [M+H]⁺ | C₁₅H₁₆N⁺ | 210.1283 | High-intensity peak confirming the molecular weight and elemental composition. |

| [M-NH₂]⁺ | C₁₅H₁₃⁺ | 193.1017 | Fragment corresponding to the loss of the amino group. |

| [C₁₃H₉]⁺ | C₁₃H₉⁺ | 165.0704 | Characteristic fluorenyl cation fragment. |

Infrared (IR) Spectroscopic Techniques for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit several characteristic absorption bands. As a primary amine, it is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comrockymountainlabs.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. libretexts.org Additionally, a characteristic N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com The fluorene (B118485) moiety contributes strong absorptions from aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C ring stretching in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group will be observed in the 2850-2960 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Two sharp to medium bands. wpmucdn.com |

| C-H Stretch (Aromatic) | Fluorene Ring | 3000 - 3100 | Medium to weak, sharp bands. |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 2960 | Medium to strong bands. |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium to strong, sharp band. orgchemboulder.com |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Multiple medium to strong bands. |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Weak to medium band. orgchemboulder.com |

| C-H Bend (Out-of-plane) | Aromatic Ring | 675 - 900 | Strong bands. |

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. mdpi.com

This analysis yields accurate measurements of bond lengths, bond angles, and torsional angles. It reveals the molecule's conformation, including the orientation of the ethylamine group relative to the planar fluorene system. Furthermore, X-ray crystallography elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonds and van der Waals forces. mdpi.com In the case of this compound, the primary amine group is capable of acting as a hydrogen bond donor, and these interactions would play a significant role in the formation of a stable, ordered crystal lattice. Analysis of the crystal structure can reveal complex supramolecular networks formed through these hydrogen bonds. mdpi.com

Table 4: Structural Information Obtained from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N, C-H). |

| Bond Angles | The angles between adjacent bonds (e.g., C-C-C, H-N-H). |

| Torsional (Dihedral) Angles | The rotation around bonds, defining the molecular conformation. |

| Intermolecular Interactions | Identification and measurement of hydrogen bonds, π-π stacking, and other non-covalent forces. |

Chiroptical Characterization in Stereoisomeric Studies (e.g., Circular Dichroism)

The carbon atom of the ethylamine side chain attached to the fluorene ring is a stereocenter, meaning that this compound is a chiral molecule and can exist as a pair of enantiomers, (R) and (S). Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying these stereoisomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While enantiomers have identical physical properties like melting point and NMR spectra in an achiral environment, they have equal and opposite CD signals. The fluorene ring system is an excellent chromophore that absorbs UV light. When this chromophore is perturbed by the adjacent chiral center, it becomes "optically active" and produces a characteristic CD spectrum. The resulting positive or negative absorption bands, known as Cotton effects, are unique to each enantiomer. CD spectroscopy is therefore used to confirm the enantiomeric purity of a sample and can be used, often in conjunction with quantum chemical calculations, to determine the absolute configuration ((R) or (S)) of a specific enantiomer. The magnitude and pattern of the CD spectrum are highly sensitive to the spatial arrangement of the atoms, providing valuable stereochemical information. arxiv.org

Computational and Theoretical Investigations of 1 9h Fluoren 9 Yl Ethan 1 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 1-(9H-Fluoren-9-yl)ethan-1-amine. These calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and determine the energies of molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical behavior.

For instance, in studies of related fluorenone derivatives, DFT calculations have been employed to analyze the electronic properties and chemical reactivity. nih.gov Similar calculations for this compound would likely reveal a significant delocalization of electrons across the fluorenyl moiety, a characteristic feature of aromatic systems that contributes to their stability. nih.gov The nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a primary site of reactivity.

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can provide a detailed picture of the bonding within the molecule. For similar compounds, NBO calculations have been used to explore the nature of bonding and charge distribution. nih.gov In the case of this compound, NBO analysis would likely highlight the interactions between the orbitals of the fluorene (B118485) ring and the ethylamine (B1201723) substituent.

Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Gap | Moderate to low | Indicates potential for electronic transitions and reactivity. |

| Electron Density on Nitrogen | High | Suggests susceptibility to electrophilic attack and protonation. |

| Dipole Moment | Non-zero | Indicates a polar molecule with potential for dipole-dipole interactions. |

| Mulliken Atomic Charges | Negative charge on nitrogen, positive charges on adjacent carbons and hydrogens | Provides a quantitative measure of the charge distribution and reactive sites. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful method for exploring the conformational landscape and intermolecular interactions of this compound. By simulating the movement of atoms over time, MD can reveal the preferred three-dimensional structures of the molecule and how it interacts with other molecules, including solvents or biological macromolecules. mdpi.comnih.gov

A key aspect of MD simulations for a flexible molecule like this compound would be the analysis of the rotational freedom around the bond connecting the ethylamine group to the fluorene ring. The simulation would likely show various low-energy conformations, which could be crucial for its interaction with other chemical species.

Furthermore, MD simulations can be used to study the behavior of these molecules in different environments. For example, simulating the molecule in a solvent would provide insights into solvation effects and the formation of hydrogen bonds between the amine group and solvent molecules. In the context of materials science, MD simulations could predict how these molecules pack in a solid state, which is essential for understanding the properties of materials derived from them. frontiersin.org

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | Information Gained | Potential Application |

| Gas Phase Simulation | Intrinsic conformational preferences | Understanding the fundamental molecular structure. |

| Solvated Simulation | Solvation free energy, hydrogen bonding patterns | Predicting solubility and behavior in solution. |

| Bulk Phase Simulation | Packing efficiency, radial distribution functions | Designing materials with specific physical properties. |

| Interaction with a Target Protein | Binding modes, interaction energies | Drug discovery and design. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction pathways.

For example, the synthesis of fluorene derivatives often involves multiple steps, and computational modeling can help to understand the intricacies of these transformations. In a study on the synthesis of blue emissive fluorene derivatives, a plausible mechanism involving a fluorene-9-spiroazitidine intermediate was proposed based on experimental observations, a hypothesis that could be rigorously tested and refined through computational modeling. rsc.org

For reactions involving this compound, such as N-acylation or N-alkylation, computational studies could determine the activation energies for different pathways, providing insights into reaction kinetics and selectivity. This is particularly useful for optimizing reaction conditions to favor the formation of a desired product. Theoretical protocols combining DFT and MD simulations have been successfully used to investigate reaction mechanisms in other systems and could be applied here. frontiersin.org

Prediction of Spectroscopic Signatures and Structural Properties

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can be a powerful aid in their experimental characterization. For this compound, these predictions can be compared with experimental data to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using quantum chemical methods. For various fluorene-containing compounds, detailed NMR data is available, which can serve as a benchmark for theoretical predictions. rsc.orgrsc.orgmdpi.com The predicted NMR spectrum for this compound would show characteristic signals for the aromatic protons of the fluorene ring, the methine proton at the 9-position, and the protons of the ethylamine group.

Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum can also be computed. These calculations would predict characteristic peaks for the N-H stretching and bending vibrations of the amine group, as well as the C-H and C=C vibrations of the fluorene moiety.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of the molecule. The fluorene system is known to be chromophoric, and these calculations would likely predict strong absorptions in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. Studies on related fluorene derivatives have investigated their photophysical properties, providing a basis for such predictions. rsc.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Aromatic protons (7.0-8.0 ppm), C9-H proton (4.0-5.0 ppm), CH-NH₂ proton (3.0-4.0 ppm), CH₃ protons (1.0-1.5 ppm), NH₂ protons (variable) |

| ¹³C NMR | Aromatic carbons (120-150 ppm), C9 carbon (around 50 ppm), CH-NH₂ carbon (40-50 ppm), CH₃ carbon (15-25 ppm) |

| IR Spectroscopy | N-H stretch (3300-3500 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-H aliphatic stretch (~2850-2950 cm⁻¹), C=C aromatic stretch (1450-1600 cm⁻¹) |

| UV-Vis Spectroscopy | Strong absorption bands in the UV region (200-350 nm) |

Applications in Advanced Materials and Supramolecular Chemistry

Role in Organic Electronics and Optoelectronic Device Architectures

Fluorene-based π-conjugated polymers and oligomers are prime candidates for use in organic optoelectronic devices due to a combination of advantageous characteristics. tue.nl The fluorene (B118485) unit provides a rigid and planar biphenyl (B1667301) structure, leading to a wide band-gap and characteristically blue emission. aau.edu.et Functionalization at the C9 position is a critical strategy to enhance solubility, control intermolecular interactions, and fine-tune the electronic properties of the resulting materials. researchgate.net The presence of the ethan-1-amine group on the C9 carbon of 1-(9H-Fluoren-9-yl)ethan-1-amine offers a reactive handle and a site for modifying the material's charge transport and emissive characteristics.

Efficient hole transporting materials (HTMs) are fundamental components of many optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The design of effective small-molecule HTMs hinges on several key principles, many of which are embodied by fluorene derivatives. An ideal HTM should possess high hole mobility, appropriate energy levels (specifically the highest occupied molecular orbital, HOMO) to facilitate charge injection from the adjacent layer, and good thermal stability. dyenamo.senih.gov

The fluorene scaffold is often incorporated into HTMs to provide a rigid, electrochemically stable core. The amine substituent in this compound is an electron-donating group, which is a desirable feature for HTMs. Electron-rich units are preferred as they can stabilize the positive charge (hole) and facilitate its transport. researchgate.net Modifications at the C9 position, such as the introduction of an amine-containing group, can significantly influence the frontier molecular orbital energies (HOMO and LUMO). mdpi.com For instance, studies on related fluorene structures show that N-donor substituents tend to localize the HOMO electron clouds, which is crucial for hole transport. mdpi.com The spiro[fluorene-9,9′-xanthene] (SFX) platform, a related structural motif, has been successfully used to create low-cost, high-efficiency HTMs, demonstrating the versatility of the fluorene core in this application. researchgate.netrsc.org

Below is a data table comparing properties of different fluorene-based hole transporting materials to illustrate key design parameters.

| Material Name | HOMO Level (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Key Structural Feature |

| Spiro-OMeTAD | -5.22 | 2.0 x 10⁻⁴ | Spirobifluorene core with methoxyphenylamine groups. nih.gov |

| PTAA | -5.20 | 1.0 x 10⁻³ | Polymeric structure based on triarylamine units. dyenamo.se |

| X60 | -5.12 | 1.51 x 10⁻⁴ | Spiro[fluorene-9,9′-xanthene] (SFX) core. rsc.org |

| DN-X06 (X44) | -5.06 | 9.0 x 10⁻⁴ | Fluorene core with quaternary amine functional groups. dyenamo.se |

This table showcases representative values for well-known HTMs to provide context for the design principles. Properties for this compound would be expected to be influenced by its specific amine substituent.

Fluorene derivatives are foundational building blocks for a wide array of conjugated polymers used in organic electronics. tue.nlresearchgate.net The synthesis of these polymers often involves metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which links fluorene monomers with other aromatic units. aau.edu.et The C9 position of the fluorene monomer is typically di-substituted with alkyl chains to ensure the solubility of the resulting polymer in common organic solvents. aau.edu.et

The this compound molecule, possessing a mono-substituted C9 position, could be derivatized further to create a di-substituted monomer suitable for polymerization. The amine group itself offers a site for introducing various functionalities. For example, it could be acylated or alkylated to attach groups that enhance solubility or introduce specific electronic or self-assembly properties. The synthesis of polymers incorporating fluorene units allows for the creation of materials with tunable band gaps and emission colors spanning the entire visible spectrum. aau.edu.et The incorporation of fluorene as a comonomer, for instance with benzothiadiazole, allows for the synthesis of co-oligomers with tailored optical and self-assembly behaviors. nih.gov

The inherent violet-blue fluorescence of the fluorene molecule makes it a highly attractive core for developing emissive materials for OLEDs and chemical sensors. researchgate.netnist.gov The photophysical properties, including emission color and quantum efficiency, can be precisely tuned by chemical modification. tue.nl Introducing substituents at the C9 position is a common strategy to prevent aggregation-caused quenching (ACQ) in the solid state, a phenomenon that can diminish fluorescence efficiency. researchgate.net

The amine group in this compound can act as an auxochrome, influencing the energy levels and thus the emission wavelength of the fluorene chromophore. Modifying the fluorene core to create dibenzofulvene derivatives by forming a double bond at the C9 position significantly alters the absorption and emission properties and can lower the energy gap. mdpi.com While this compound itself has a saturated C9 carbon, its derivatives can be used in the synthesis of such emissive structures. For example, fluorene-based fluorogens have been developed that exhibit aggregation-induced emission (AIE), a desirable property where the material becomes more emissive in the aggregated or solid state. rsc.org

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and host-guest interactions—to construct well-defined, functional architectures from molecular components. researchgate.netresearchgate.net The fluorene scaffold is an excellent platform for designing such systems due to its rigid, planar structure and the ease with which it can be functionalized. researchgate.net

The planar aromatic surface of the fluorene moiety promotes self-assembly through π-π stacking interactions. researchgate.net This property is fundamental to the formation of ordered structures like gels and liquid crystals. Furthermore, the functional groups attached to the fluorene core can direct the assembly process through more specific interactions.

The ethan-1-amine group of this compound is capable of acting as both a hydrogen bond donor (from the N-H bonds) and acceptor (via the nitrogen lone pair). This allows it to participate in the formation of highly organized, non-covalent structures. Hydrogen bonding is a powerful tool for creating predictable supramolecular assemblies, such as ribbons and networks. researchgate.net The combination of π-π stacking from the fluorene core and hydrogen bonding from the amine substituent can lead to complex and stable self-assembled materials. Research on fluorene-derived cyanostilbenes has shown that supramolecular self-assembly can lead to materials with aggregation-induced emission and mechanochromic properties. rsc.org

The versatility of the fluorene molecule, which can be functionalized at the C2, C7, and C9 positions, makes it an ideal scaffold for building multi-component supramolecular systems. researchgate.net These architectures are created by combining different molecular units, each with a specific function, through non-covalent interactions.

The amine group in this compound can serve as a binding site in host-guest chemistry. It can be protonated to interact with anionic guests or macrocyclic hosts like crown ethers or cyclodextrins. Conversely, it can act as a guest that binds to a suitable host molecule. For example, fluorene-based monomers have been used with cyanostar macrocycles to form supramolecular polymers driven by anion dimerization. researchgate.net The amine functionality provides a specific recognition site that can be used to orthogonally assemble components, allowing for the construction of complex and responsive materials. This approach enables the creation of "smart" polymers and materials whose properties can be controlled by external stimuli. researchgate.net

Crystal Engineering for Designed Solid-State Structures

Crystal engineering focuses on the rational design of solid-state structures by controlling intermolecular interactions. The molecular structure of this compound is well-suited for this purpose, offering multiple sites for non-covalent interactions that can guide self-assembly into predictable and functional crystalline architectures.

Tailoring Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound is governed by a variety of intermolecular forces. The primary amine group is a classic hydrogen bond donor, capable of forming robust N-H···N or N-H···π interactions. The extensive aromatic system of the fluorene group facilitates π-π stacking, where parallel arrangement of the rings contributes to crystal stability. Furthermore, the numerous C-H bonds on the fluorene and ethyl groups can act as weak hydrogen bond donors, participating in C-H···π interactions, which are crucial for consolidating molecular packing in three dimensions. rsc.orgbldpharm.com

Formation of Cocrystals and Metal-Organic Frameworks

The ability to form predictable hydrogen bonds makes this compound a prime candidate for constructing cocrystals. Cocrystallization involves combining a target molecule with a suitable coformer to create a new crystalline solid with modified properties, such as solubility or stability. The amine group can form strong hydrogen bonds with coformers containing carboxylic acid, amide, or other complementary functional groups. The rational design of these synthons is a cornerstone of crystal engineering. nih.gov

Moreover, the structure of this compound is suitable for its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The amine group can coordinate to a metal center, while the fluorene backbone acts as a rigid spacer. By selecting appropriate metal nodes and reaction conditions, it is possible to direct the assembly of these components into one-, two-,or three-dimensional porous networks. While specific MOFs based on this exact ligand are not extensively documented, numerous coordination polymers have been built using bifunctional linkers containing amine or pyridine (B92270) groups and aromatic backbones. rsc.org The resulting frameworks could leverage the inherent fluorescence of the fluorene unit for applications in sensing or guest detection.

Ligand Design for Metal Coordination in Functional Materials

The primary amine of this compound is a versatile anchor for the synthesis of more complex, multidentate ligands. These ligands can chelate metal ions to form stable coordination compounds with tailored electronic, magnetic, and photophysical properties.

Synthesis of Scorpionate and Tridentate Ligands

This compound is an ideal precursor for creating tridentate ligands, including the well-known "scorpionate" class. Scorpionate ligands are tripodal ligands that bind to a metal in a facial (fac) manner, akin to a scorpion grasping its prey. nih.govbldpharm.com A common synthetic route involves the reaction of a primary amine with molecules containing donor groups. For instance, this compound could be reacted with two equivalents of a pyrazole-containing aldehyde followed by reduction to yield a tridentate N3-donor ligand.

While this specific synthesis has not been reported, related fluorene-based ligands have been successfully prepared. For example, a tridentate ligand with an ONO donor set was synthesized from 1-amino-9H-fluoren-9-ol and salicylaldehyde. The versatility of scorpionate ligand synthesis allows for the incorporation of various heterocyclic or acyclic donor groups, enabling fine-tuning of the steric and electronic environment around the coordinated metal center. bldpharm.com

Coordination Compound Formation with Transition Metals

Once synthesized, these fluorene-functionalized ligands can form stable complexes with a range of transition metals. Research on related systems has shown that fluorene-based ligands readily coordinate with metals like copper(II), nickel(II), cobalt(II), and zinc(II). The resulting complexes often exhibit well-defined geometries, such as octahedral or distorted trigonal prismatic. The stoichiometry of these complexes is typically 1:2 (metal:ligand), with the ligand acting in a deprotonated form to balance the charge of the metal ion.

The table below summarizes findings for coordination compounds formed with a related tridentate ligand derived from a fluorene precursor, illustrating the types of complexes that could be anticipated.

| Metal Ion | General Formula | Proposed Geometry |

| Copper(II) | [Cu(L)₂] | Octahedral |

| Nickel(II) | [Ni(L)₂] | Octahedral |

| Cobalt(II) | [Co(L)₂] | Octahedral |

| Zinc(II) | [Zn(L)₂] | Octahedral |

| L = singly deprotonated tridentate ligand derived from 1-amino-9H-fluoren-9-ol and salicylaldehyde. |

Development of Chemosensors (excluding biological sensing applications)

The intrinsic fluorescence of the fluorene ring system makes this compound and its derivatives highly promising candidates for the development of chemosensors. A chemosensor typically consists of a receptor unit that binds to a specific analyte and a signaling unit that produces a detectable response.

In this context, the amine group can be chemically modified to create a specific binding pocket (the receptor) for analytes such as metal ions or anions. The fluorene moiety serves as the fluorescent reporter (the signaling unit). The binding of an analyte to the receptor can trigger a change in the electronic properties of the molecule, leading to a detectable change in the fluorescence emission, such as quenching (turn-off), enhancement (turn-on), or a shift in the emission wavelength. bldpharm.com

For example, a Schiff base derivative formed by condensing the amine with an appropriate aldehyde could create a selective binding site for metal cations. Upon coordination of a metal ion, processes like photoinduced electron transfer (PET) from the receptor to the excited fluorene could be inhibited, resulting in a significant enhancement of fluorescence intensity. This "turn-on" response provides a clear signal for the presence of the target analyte. The design of the binding site is crucial for achieving selectivity towards a particular ion.

Research Gaps and Future Perspectives for 1 9h Fluoren 9 Yl Ethan 1 Amine Research

Untapped Synthetic Avenues for Enhanced Molecular Complexity

The development of novel and efficient synthetic routes to 1-(9H-Fluoren-9-yl)ethan-1-amine and its derivatives is paramount for expanding its utility. Current synthetic approaches often rely on classical methods that may lack the desired efficiency, stereoselectivity, and substrate scope. Future research should focus on pioneering new methodologies to access this valuable scaffold with greater control and diversity.

A significant area for advancement lies in the development of asymmetric synthetic methods . The chirality of the α-carbon in the ethanamine side chain is a key determinant of the compound's properties and its interactions in chiral environments. While methods for the asymmetric synthesis of other chiral amines are well-established, their application to the sterically demanding fluorenyl system remains largely unexplored. rsc.org Future work could focus on:

Catalytic Asymmetric Reductive Amination: The direct reductive amination of 1-(9H-fluoren-9-yl)ethan-1-one using chiral catalysts, such as those based on iridium or rhodium, could provide a direct and atom-economical route to enantiomerically pure this compound. chemicalbook.comthieme-connect.de The development of catalysts that can accommodate the bulky fluorenyl substrate is a key challenge.

Biocatalytic Approaches: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. nih.gov Screening for or engineering enzymes that can efficiently convert 1-(9H-fluoren-9-yl)ethan-1-one to the corresponding amine would be a significant breakthrough. nih.gov

Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries attached to the amine or a precursor could provide a reliable method for controlling the stereochemistry, followed by a straightforward removal step.

Furthermore, the exploration of novel synthetic strategies for derivatization will be crucial for fine-tuning the properties of this compound. This includes the development of efficient methods for the selective functionalization of both the fluorene (B118485) ring and the amine group, opening up avenues for creating a diverse library of compounds with tailored characteristics.

| Potential Synthetic Strategy | Key Advantages | Research Challenges |

| Catalytic Asymmetric Reductive Amination | Atom-economical, direct | Catalyst development for bulky substrates |

| Biocatalysis (Transaminases) | High enantioselectivity, green | Enzyme screening and engineering |

| Chiral Auxiliary-Mediated Synthesis | Reliable stereocontrol | Multi-step process, auxiliary removal |

| Late-Stage Functionalization | Rapid diversification | Regioselectivity on the fluorene ring |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely dictated by the interplay between the nucleophilic amine and the unique steric and electronic properties of the fluorene moiety. While standard amine chemistry is expected, the bulky fluorenyl group can be expected to impose significant steric hindrance, potentially leading to unusual reactivity or selectivity. A thorough investigation into its reactivity profile is a critical research gap.

Future research should aim to uncover novel reactivity patterns by subjecting the compound to a wide range of reaction conditions. This could include:

Metal-Catalyzed Cross-Coupling Reactions: Investigating the participation of the C-H bonds of the fluorene ring in directed C-H activation/functionalization reactions could lead to the development of new methods for constructing complex fluorene-containing molecules.

Reactions Involving the Amine Group: Exploring the influence of the bulky fluorenyl substituent on the reactivity of the amine group in reactions such as N-alkylation, acylation, and condensation reactions could reveal interesting steric effects on reaction rates and equilibria.

Photochemical and Electrochemical Reactions: The fluorene core is known for its photophysical properties. Investigating the photochemical and electrochemical behavior of this compound could lead to the discovery of novel light- or electricity-induced transformations and applications in photoredox catalysis.

A particularly intriguing area for future study is the exploration of unprecedented transformations that leverage the unique structure of the molecule. This could involve designing reactions that induce skeletal rearrangements of the fluorene core or that utilize the chiral amine to direct transformations on the aromatic system.

Advanced Characterization Methodologies for Dynamic and Transient Species

A comprehensive understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced characterization techniques. While standard spectroscopic methods like NMR and mass spectrometry are essential, they may not be sufficient to capture the full picture, especially when dealing with dynamic processes or short-lived intermediates.

Future research should focus on employing advanced spectroscopic and analytical techniques to probe the behavior of this molecule in detail. This includes:

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) are crucial for confirming the absolute configuration of chiral samples and for studying conformational changes in solution.

Time-Resolved Spectroscopy: To understand the excited-state dynamics and the behavior of transient species in photochemical reactions, time-resolved fluorescence and absorption spectroscopy will be indispensable. This is particularly relevant given the fluorescent nature of the fluorene moiety. mdpi.com

Mass Spectrometry Techniques for Transient Intermediates: Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) could be employed to detect and characterize fleeting reaction intermediates, providing valuable mechanistic insights into its reactivity. stanford.edunih.gov

Computational Modeling: In conjunction with experimental data, high-level computational studies can provide detailed information about the molecule's conformation, electronic structure, and the transition states of its reactions.

A key challenge will be to develop and apply these methods to study the compound's behavior in complex environments, such as within biological systems or incorporated into materials.

| Characterization Technique | Information Gained | Relevance to Research Gaps |

| Circular Dichroism (CD) Spectroscopy | Absolute configuration, conformational analysis | Validating asymmetric syntheses |

| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes, quenching mechanisms | Understanding photochemical reactivity |

| Desorption Electrospray Ionization MS | Detection of transient intermediates | Elucidating reaction mechanisms |

| Density Functional Theory (DFT) | Electronic structure, reaction pathways | Guiding synthetic and reactivity studies |

Expanding Applications in Emerging Materials Science Fields Beyond Current Paradigms

The fluorene scaffold is a well-established building block in materials science, particularly in the field of organic electronics. However, the specific contributions of the chiral ethanamine substituent in this compound have not been fully exploited. Future research should focus on leveraging its unique combination of properties to develop novel materials with advanced functionalities.

Promising areas for future applications include:

Chiral Organic Electronics: The introduction of chirality into organic semiconductors can lead to interesting chiroptical properties, such as circularly polarized luminescence (CPL), which is highly desirable for applications in 3D displays and secure communications. The enantiomerically pure forms of this compound could serve as chiral building blocks for such materials.

Supramolecular Chemistry and Self-Assembly: The amine group can participate in hydrogen bonding and other non-covalent interactions, making this compound an interesting candidate for the construction of self-assembling supramolecular structures. mpg.deru.nl The chirality of the molecule could be used to direct the formation of helical or other complex architectures.

Fluorescent Sensors: The inherent fluorescence of the fluorene core, combined with the reactive amine group, makes this compound a promising platform for the development of fluorescent chemosensors. researchgate.net The amine can act as a binding site for analytes, leading to a change in the fluorescence signal. The chirality of the sensor could also enable enantioselective sensing.

Covalent Organic Frameworks (COFs): The amine functionality allows for the incorporation of this fluorene-based unit into porous crystalline polymers known as COFs. acs.org The resulting materials could exhibit interesting properties for gas storage, separation, and catalysis, with the chirality potentially influencing selective adsorption or catalytic activity.

By systematically exploring these untapped avenues, the scientific community can unlock the full potential of this compound and pave the way for its application in a new generation of advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.